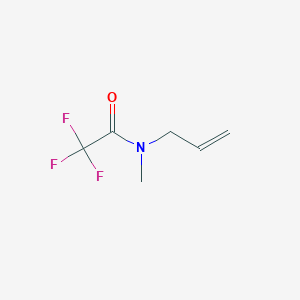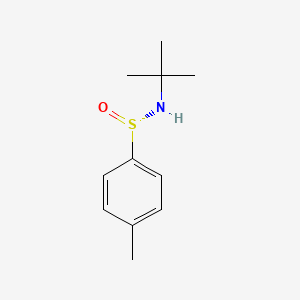
1,3-Bis(4-methylsulfinylbutyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methylsulfinylbutyl)thiourea is an organosulfur compound with the molecular formula C({11})H({24})N({2})O({2})S(_{3}). This compound is characterized by the presence of two 4-methylsulfinylbutyl groups attached to a central thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylsulfinylbutyl)thiourea typically involves the reaction of 4-methylsulfinylbutylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
[ \text{4-methylsulfinylbutylamine} + \text{thiophosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-methylsulfinylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfone groups using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl groups can be reduced to sulfide groups using reducing agents such as lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reaction conditions depend on the nucleophile used.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted thiourea derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-methylsulfinylbutyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methylsulfinylbutyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its sulfinyl groups can undergo redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1′-(Ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(Butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
1,3-Bis(4-methylsulfinylbutyl)thiourea is unique due to the presence of the 4-methylsulfinylbutyl groups, which impart distinct chemical and biological properties. These groups enhance its solubility and reactivity compared to other thiourea derivatives .
Propriétés
Numéro CAS |
246224-85-1 |
|---|---|
Formule moléculaire |
C11H24N2O2S3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1,3-bis(4-methylsulfinylbutyl)thiourea |
InChI |
InChI=1S/C11H24N2O2S3/c1-17(14)9-5-3-7-12-11(16)13-8-4-6-10-18(2)15/h3-10H2,1-2H3,(H2,12,13,16) |
Clé InChI |
YFUNNMOSBVJLEZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCCNC(=S)NCCCCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
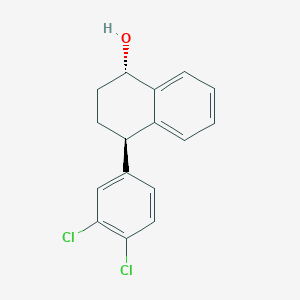
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
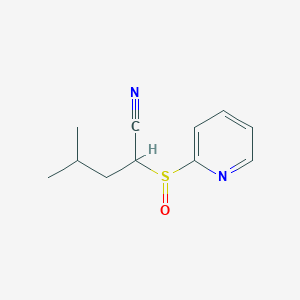
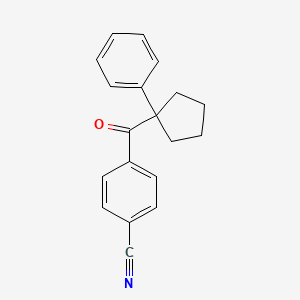
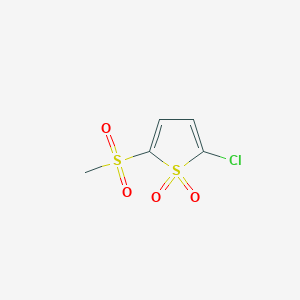
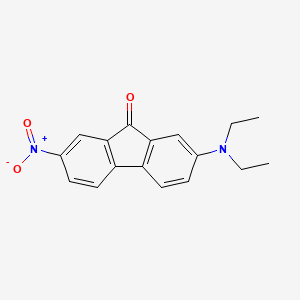

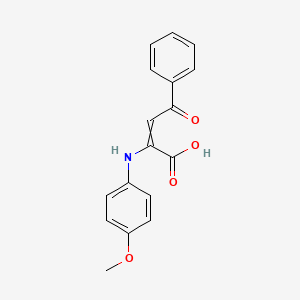
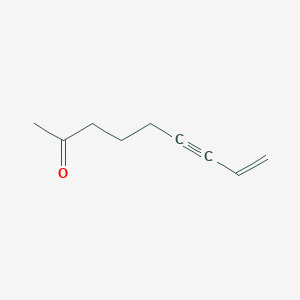
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
